Nsd2-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

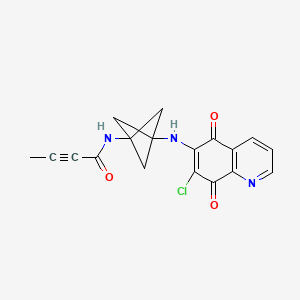

Molecular Formula |

C18H14ClN3O3 |

|---|---|

Molecular Weight |

355.8 g/mol |

IUPAC Name |

N-[3-[(7-chloro-5,8-dioxoquinolin-6-yl)amino]-1-bicyclo[1.1.1]pentanyl]but-2-ynamide |

InChI |

InChI=1S/C18H14ClN3O3/c1-2-4-11(23)21-17-7-18(8-17,9-17)22-14-12(19)16(25)13-10(15(14)24)5-3-6-20-13/h3,5-6,22H,7-9H2,1H3,(H,21,23) |

InChI Key |

XLARJZRINWFNRT-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC(=O)NC12CC(C1)(C2)NC3=C(C(=O)C4=C(C3=O)C=CC=N4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of Action of NSD2 Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the mechanism of action of inhibitors targeting the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), a histone methyltransferase implicated in various malignancies, most notably in multiple myeloma patients with the t(4;14) translocation. Due to the limited availability of specific data for a compound designated "Nsd2-IN-4," this document focuses on the well-characterized general mechanism of NSD2 inhibition, using data from representative small molecule inhibitors and degraders as exemplars.

Introduction to NSD2 and Its Role in Cancer

NSD2, also known as MMSET (Multiple Myeloma SET Domain) or WHSC1, is a histone lysine methyltransferase that specifically catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2).[1] The H3K36me2 mark is an epigenetic modification associated with active gene transcription. In normal cellular processes, NSD2 activity is tightly controlled. However, in certain cancers, its dysregulation leads to an aberrant epigenetic landscape and uncontrolled cell proliferation.[2]

A primary example of NSD2's role in oncology is in multiple myeloma, where the chromosomal translocation t(4;14) occurs in approximately 15-20% of cases.[2][3] This translocation places the NSD2 gene under the control of a potent immunoglobulin heavy chain (IgH) enhancer, leading to its significant overexpression.[4] The resulting global increase in H3K36me2 levels alters the transcription of numerous genes, including key oncogenes and tumor suppressors, thereby driving myelomagenesis and conferring a poor prognosis.[5][6] Downstream targets transcriptionally activated by NSD2-mediated H3K36me2 include critical myeloma growth and survival factors such as IRF4, MYC, and CCND2.[7][8]

Mechanism of Action of NSD2 Inhibitors

NSD2 inhibitors function by directly targeting the catalytic SET domain of the enzyme, preventing the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to histone H3.[9] This inhibition leads to a cascade of downstream cellular events:

-

Reduction of H3K36me2 Levels: The most direct consequence of NSD2 inhibition is a global decrease in the levels of H3K36me2. This can be observed through techniques like Western blotting and mass spectrometry.

-

Chromatin Remodeling: The reduction in the "open chromatin" mark H3K36me2 can lead to a reciprocal increase in repressive marks, such as H3K27me3, at certain gene loci.[10] This epigenetic shift results in chromatin compaction and the silencing of previously active genes.

-

Transcriptional Reprogramming: By reversing the aberrant H3K36me2 landscape, NSD2 inhibitors lead to the transcriptional suppression of key oncogenes like IRF4 and MYC.[7][8][11] This downregulation is a primary driver of the anti-tumor effects.

-

Induction of Apoptosis and Cell Cycle Arrest: The suppression of critical survival and proliferation genes ultimately leads to the inhibition of tumor cell growth and the induction of programmed cell death (apoptosis) in NSD2-dependent cancer cells.

A distinct but related mechanism is employed by PROTAC (Proteolysis Targeting Chimera) degraders of NSD2, such as LLC0424. These molecules induce the degradation of the NSD2 protein itself by recruiting it to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome.[12][13][14][15] This approach not only eliminates the catalytic activity but also the non-catalytic scaffolding functions of the NSD2 protein.[13]

Quantitative Data for Representative NSD2 Inhibitors

The following table summarizes key quantitative metrics for several well-characterized NSD2 inhibitors, illustrating the potency and activity spectrum of this class of compounds.

| Compound | Type | Target | IC50 / DC50 | Cellular Activity | Reference(s) |

| RK-552 | Small Molecule Inhibitor | NSD2 | 0.11 µM (Biochemical IC50) | Cytotoxic to t(4;14)+ MM cells | [7] |

| KTX-1029 | Small Molecule Inhibitor | NSD2 (MMSET) | 16.0 nM (Biochemical IC50) | Induces H3K36me2 decrease in t(4;14)+ MM cells | [16][17] |

| LLC0424 | PROTAC Degrader | NSD2 | 20 nM (DC50 in RPMI-8402 cells) | IC50 = 0.56 µM (RPMI-8402); IC50 = 3.56 µM (SEM) | [12][14] |

| Chaetocin | Non-specific Inhibitor | NSD1/2/3 | 3-6 µM (Biochemical IC50 for NSD2) | Reduces H3K36me2 in U-2 OS cells | [18] |

Experimental Protocols

The characterization of NSD2 inhibitors typically follows a standardized workflow from biochemical validation to cellular and in vivo efficacy studies.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the purified NSD2 enzyme.

-

Methodology:

-

A recombinant NSD2 protein (typically the catalytic SET domain) is incubated with a nucleosome substrate and the methyl donor S-adenosylmethionine (SAM) in an appropriate assay buffer.[8]

-

The reaction is performed in the presence of varying concentrations of the test inhibitor.

-

After incubation (e.g., 45 minutes at room temperature), the reaction is stopped, and the level of H3K36me2 is detected.[8]

-

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format uses acceptor beads coated with an anti-H3K36me2 antibody and streptavidin-coated donor beads that bind to a biotinylated anti-histone H3 antibody. When in proximity, a chemiluminescent signal is generated.

-

The signal intensity is measured on a plate reader, and the data is plotted against inhibitor concentration to calculate the IC50 value.[8]

-

-

Objective: To confirm that the inhibitor engages its target in a cellular context by measuring the reduction in H3K36me2 levels.

-

Methodology:

-

Cancer cell lines with high NSD2 expression (e.g., t(4;14)+ multiple myeloma lines like KMS-11) are treated with the inhibitor at various concentrations and time points.

-

Histones are extracted from the cell nuclei using an acid extraction protocol.

-

Protein concentration is quantified, and equal amounts are loaded onto an SDS-PAGE gel for electrophoresis.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for H3K36me2 and total Histone H3 (as a loading control).

-

Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescent substrate.

-

Densitometry is used to quantify the H3K36me2 signal, which is then normalized to the total H3 signal to determine the relative reduction.[18]

-

-

Objective: To assess the effect of NSD2 inhibition on the proliferation and survival of cancer cells.

-

Methodology:

-

t(4;14)-positive and t(4;14)-negative multiple myeloma cell lines are seeded in 96-well plates.

-

Cells are treated with a serial dilution of the NSD2 inhibitor for a specified period (e.g., 72-96 hours).[8][18]

-

Cell viability is measured using a reagent such as CellTiter-Glo® (which measures ATP levels) or by assays that measure metabolic activity (e.g., MTT, XTT).

-

The luminescence or absorbance is read on a plate reader, and the results are normalized to vehicle-treated control cells to determine the percentage of viability.

-

Dose-response curves are generated to calculate the IC50 for cell growth inhibition.

-

-

Objective: To evaluate the anti-tumor efficacy of the NSD2 inhibitor in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or systemically inoculated with a human t(4;14)+ multiple myeloma cell line (e.g., KMS-11, KMS-26).

-

Once tumors are established and reach a palpable size, the mice are randomized into treatment and vehicle control groups.

-

The inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a defined schedule (e.g., daily for 21 days).[7]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blot for H3K36me2) to confirm target engagement in vivo.

-

Efficacy is determined by comparing the tumor growth inhibition in the treated group versus the control group.

-

Visualizing the Mechanism and Workflow

The following diagrams illustrate the core signaling pathway affected by NSD2 inhibitors and a typical experimental workflow for their characterization.

Caption: NSD2 signaling pathway and point of inhibition.

Caption: Standard experimental workflow for NSD2 inhibitors.

References

- 1. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]

- 2. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. ashpublications.org [ashpublications.org]

- 5. ashpublications.org [ashpublications.org]

- 6. mdpi.com [mdpi.com]

- 7. RK-552 | NSD2 inhibitor | Probechem Biochemicals [probechem.com]

- 8. ashpublications.org [ashpublications.org]

- 9. NSD2 inhibitors rewire chromatin to treat lung and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Paper: Ktx-1029, a Potent, Selective MMSET/NSD2 Inhibitor Is Effective in t(4;14) Multiple Myeloma Preclinical Models [ash.confex.com]

- 18. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NSD2 Inhibition in Cancer: A Technical Guide to the PROTAC Degrader LLC0424

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nuclear receptor-binding SET domain-containing protein 2 (NSD2), also known as MMSET or WHSC1, is a critical epigenetic regulator frequently dysregulated in various malignancies, including multiple myeloma, acute lymphoblastic leukemia, and several solid tumors.[1][2] As a histone methyltransferase, NSD2 primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a modification associated with active gene transcription.[1][3] Aberrant NSD2 activity leads to a global increase in H3K36me2, altering chromatin structure and driving oncogenic gene expression programs that promote cancer cell proliferation, survival, and drug resistance.[3][4] Consequently, NSD2 has emerged as a promising therapeutic target. This technical guide focuses on LLC0424, a potent and selective proteolysis-targeting chimera (PROTAC) degrader of NSD2, as a case study to explore the function and therapeutic potential of NSD2 inhibition in cancer cells.

Introduction to NSD2 in Cancer

NSD2 is a key player in cancer epigenetics. Its overexpression, often resulting from chromosomal translocations such as t(4;14) in multiple myeloma, is a negative prognostic factor.[1][5] The resulting increase in H3K36me2 leads to a more open chromatin state, allowing for the aberrant expression of oncogenes.[6][7] NSD2-mediated epigenetic reprogramming has been shown to activate several oncogenic signaling pathways, including NF-κB and STAT3, and to be involved in processes like epithelial-mesenchymal transition (EMT).[8] Furthermore, elevated NSD2 activity has been linked to resistance to standard cancer therapies.[9] The critical role of NSD2 in driving and sustaining a malignant phenotype makes it an attractive target for therapeutic intervention.

LLC0424: A Potent and Selective NSD2 PROTAC Degrader

Given the limitations of small molecule inhibitors that only block the catalytic activity of NSD2, a new class of molecules known as PROTACs has been developed to induce the degradation of the entire protein.[10][11] LLC0424 is a novel, potent, and selective NSD2 PROTAC degrader.[10][11] It functions by simultaneously binding to NSD2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of NSD2.[10][12] This approach not only ablates the catalytic function but also the non-catalytic scaffolding functions of NSD2, offering a more complete shutdown of its oncogenic activities.[10][11]

Quantitative Data for LLC0424

The following tables summarize the key quantitative data for the activity of LLC0424 in cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| DC50 (Degradation) | RPMI-8402 (ALL) | 20 nM | [10][11][12][13] |

| Dmax (Degradation) | RPMI-8402 (ALL) | 96% | [10][11][13] |

| IC50 (Growth Inhibition) | RPMI-8402 (ALL) | 0.56 µM | [12] |

| IC50 (Growth Inhibition) | SEM (ALL) | 3.56 µM | [12] |

Table 1: In Vitro Activity of LLC0424

| Parameter | Xenograft Model | Dose & Administration | Result | Reference |

| NSD2 Degradation | SEM and 22RV1 | 60 mg/kg; iv or ip | Potent NSD2 degradation | [13] |

Table 2: In Vivo Activity of LLC0424

Mechanism of Action and Signaling Pathways

LLC0424 induces the degradation of NSD2, leading to a global reduction in H3K36me2 levels.[10][11] This reversal of the oncogenic epigenetic state leads to the silencing of NSD2 target genes, which in turn inhibits cancer cell proliferation and survival. The mechanism of action for PROTAC-mediated degradation is depicted below.

Caption: Mechanism of LLC0424-mediated NSD2 degradation.

The downstream signaling pathways affected by NSD2 inhibition are complex and can vary between cancer types. However, a key consequence is the suppression of oncogenic transcriptional programs.

Caption: Signaling consequences of NSD2 inhibition in cancer cells.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the function of NSD2 and its inhibitors like LLC0424.

Cell Viability Assay

Objective: To determine the effect of LLC0424 on the proliferation of cancer cells.

Protocol:

-

Seed cancer cells (e.g., RPMI-8402, SEM) in 96-well plates at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of LLC0424 or DMSO as a vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Assess cell viability using a commercially available kit such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Measure luminescence using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blotting

Objective: To quantify the levels of NSD2 protein and H3K36me2 marks following treatment with LLC0424.

Protocol:

-

Treat cancer cells with LLC0424 or DMSO for various time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against NSD2, H3K36me2, and a loading control (e.g., GAPDH or Histone H3).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine the genome-wide occupancy of NSD2 and the distribution of H3K36me2.

Protocol:

-

Cross-link proteins to DNA in cancer cells using formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the chromatin with an antibody specific for NSD2 or H3K36me2, or an IgG control, overnight.

-

Precipitate the antibody-protein-DNA complexes using protein A/G agarose beads.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes from the beads and reverse the cross-linking.

-

Purify the DNA.

-

Analyze the purified DNA by qPCR (ChIP-qPCR) to assess enrichment at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

The following diagram illustrates a general workflow for these key experiments.

Caption: Workflow for the in vitro characterization of an NSD2 inhibitor.

Conclusion and Future Directions

The development of potent and selective NSD2 degraders like LLC0424 represents a significant advancement in targeting epigenetic vulnerabilities in cancer. By inducing the complete removal of the NSD2 protein, these molecules offer a more profound and sustained inhibition of its oncogenic functions compared to traditional catalytic inhibitors. The data presented in this guide highlight the potential of NSD2 degradation as a therapeutic strategy for cancers driven by NSD2 dysregulation.

Future research in this area will likely focus on several key aspects:

-

Expansion to other cancer types: Investigating the efficacy of NSD2 degraders in a broader range of solid and hematological malignancies with NSD2 overexpression.

-

Combination therapies: Exploring synergistic effects of NSD2 inhibitors with other targeted agents or standard chemotherapy to overcome drug resistance.

-

Biomarker development: Identifying predictive biomarkers to select patients who are most likely to respond to NSD2-targeted therapies.

-

Understanding resistance mechanisms: Investigating potential mechanisms of resistance to NSD2 degraders to inform the development of next-generation compounds and combination strategies.

References

- 1. ashpublications.org [ashpublications.org]

- 2. NSD2 as a Promising Target in Hematological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. k36tx.com [k36tx.com]

- 5. ukmyelomasociety.org.uk [ukmyelomasociety.org.uk]

- 6. NSD2 inhibitors rewire chromatin to treat lung and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]

- 8. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting NSD2-mediated SRC-3 liquid-liquid phase separation sensitizes bortezomib treatment in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. LLC0424 | NSD2 degrader | Probechem Biochemicals [probechem.com]

The Discovery and Development of a Novel NSD2 Inhibitor for t(4;14) Multiple Myeloma: A Technical Guide

Introduction

Nuclear SET Domain Containing 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in chromatin regulation. Its primary function involves the mono- and di-methylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active transcription.[1] In a significant subset of multiple myeloma (MM) patients, a chromosomal translocation, t(4;14), leads to the overexpression of NSD2.[2][3] This aberrant expression is a high-risk cytogenetic feature associated with poor prognosis and resistance to standard therapies.[4][5] The overexpression of NSD2 results in a global increase in H3K36me2, which in turn drives an oncogenic gene expression program, making NSD2 a compelling therapeutic target for this patient population.[2][6] This technical guide details the discovery and preclinical development of a novel, potent, and selective NSD2 inhibitor, RK-552, as a case study for targeting this epigenetic vulnerability.

Data Presentation

Biochemical and Cellular Activity of RK-552

RK-552 was identified through a high-throughput screening of 56,291 compounds from small molecule libraries.[4] The screening aimed to identify inhibitors of NSD2's enzymatic activity. Subsequent characterization revealed RK-552 as a potent and selective inhibitor of NSD2 with significant cytotoxic effects against t(4;14)-positive multiple myeloma cells.

| Parameter | Value | Assay Type | Source |

| Biochemical IC50 (NSD2) | 1.3 µM | Enzymatic AlphaLISA | [4] |

| Biochemical IC50 (G9a) | >100 µM | Enzymatic Assay | [4] |

| Biochemical IC50 (SET7/9) | >100 µM | Enzymatic Assay | [4] |

Table 1: Biochemical selectivity of RK-552.

The cellular activity of RK-552 was evaluated across a panel of multiple myeloma cell lines, demonstrating selective cytotoxicity towards those with the t(4;14) translocation.

| Cell Line | t(4;14) Status | IC50 (µM) | Source |

| KMS28-BM | Positive | 3.8 | [4] |

| KMS34 | Positive | 4.5 | [4] |

| KMS26 | Positive | 4.9 | [4] |

| NCI-H929 | Positive | 5.2 | [4] |

| KMS11 | Positive | 7.5 | [4] |

| RPMI8226 | Negative | >10 | [4] |

| KMM.1 | Negative | >10 | [4] |

| SKMM1 | Negative | >10 | [4] |

| JJN3 | Negative | >10 | [4] |

| KMS21 | Negative | >10 | [4] |

Table 2: In vitro cytotoxic activity of RK-552 in multiple myeloma cell lines after 72 hours of treatment.

In Vivo Efficacy and Pharmacokinetics of RK-552

The preclinical efficacy of RK-552 was assessed in a murine xenograft model using the t(4;14)-positive KMS34 cell line.[5]

| Treatment Group | Dose (mg/kg) | Route | Efficacy Outcome | Source |

| Vehicle Control | - | IP | Progressive tumor growth | [5] |

| RK-552 | 5 | IP | Tumor growth suppression | [5] |

| RK-552 | 10 | IP | Significant tumor growth suppression | [5] |

Table 3: In vivo antitumor activity of RK-552 in a KMS34 multiple myeloma xenograft model.

A pharmacokinetic study of RK-552 was conducted in mice to determine its plasma concentration over time after a single intraperitoneal injection.

| Parameter | Value (at 30 mg/kg IP) | Unit | Source |

| Cmax | ~4000 | ng/mL | [5] |

| Tmax | ~0.5 | hours | [5] |

| AUC | Not explicitly stated | ng*h/mL | [5] |

| Terminal Half-life | Not explicitly stated | hours | [5] |

Table 4: Pharmacokinetic parameters of RK-552 in mice. Note: A maximum tolerated dose was later established at 20 mg/kg due to toxicity at 30 mg/kg with repeated dosing.[5]

Experimental Protocols

NSD2 Enzymatic Inhibition Assay (AlphaLISA)

This protocol describes a homogenous, no-wash immunoassay to measure the enzymatic activity of NSD2 and screen for its inhibitors.

Materials:

-

Recombinant human NSD2 enzyme

-

Biotinylated histone H3 peptide substrate

-

S-adenosylmethionine (SAM)

-

AlphaLISA anti-H3K36me2 Acceptor beads

-

Streptavidin-coated Donor beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well white opaque microplates

-

Alpha-enabled microplate reader

Procedure:

-

Compound Pre-incubation: Add test compounds (e.g., RK-552) at various concentrations to the wells of a 384-well plate.

-

Enzyme Addition: Add a solution of recombinant NSD2 enzyme to the wells containing the test compounds and incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the methyltransferase reaction by adding a mixture of the biotinylated histone H3 substrate and SAM. Incubate for a specified time (e.g., 1 hour) at room temperature.

-

Detection - Acceptor Beads: Add the AlphaLISA anti-H3K36me2 Acceptor beads and incubate for a defined period (e.g., 60 minutes) at room temperature in the dark.

-

Detection - Donor Beads: Add the Streptavidin-coated Donor beads and incubate for a further period (e.g., 30 minutes) at room temperature in the dark.

-

Signal Reading: Read the plate on an Alpha-enabled microplate reader. The intensity of the emitted light is proportional to the level of H3K36 dimethylation.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Chromatin Immunoprecipitation (ChIP) for H3K36me2

This protocol details the procedure to assess the levels of H3K36me2 at specific gene loci in multiple myeloma cells following treatment with an NSD2 inhibitor.

Materials:

-

Multiple myeloma cells (e.g., KMS11)

-

NSD2 inhibitor (e.g., RK-552) or vehicle control (DMSO)

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer

-

Chromatin shearing buffer

-

Sonicator

-

Anti-H3K36me2 antibody (ChIP-grade)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Primers for target gene loci (e.g., IRF4 promoter) and control regions

-

qPCR master mix and instrument

Procedure:

-

Cell Treatment and Cross-linking: Treat multiple myeloma cells with the NSD2 inhibitor or vehicle for the desired time. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin with an anti-H3K36me2 antibody or a negative control IgG overnight at 4°C with rotation.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.

-

Quantitative PCR (qPCR): Quantify the enrichment of specific DNA sequences using qPCR with primers for target gene promoters (e.g., IRF4) and negative control regions.

-

Data Analysis: Calculate the percent input for each sample and normalize to the IgG control to determine the relative enrichment of H3K36me2 at the target loci.

Mandatory Visualization

Caption: NSD2 signaling pathway in t(4;14) multiple myeloma.

Caption: Workflow for the discovery and development of an NSD2 inhibitor.

References

- 1. ChIP-qPCR in human cells [protocols.io]

- 2. mdpi.com [mdpi.com]

- 3. oncotarget.com [oncotarget.com]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. NSD2-epigenomic reprogramming and maintenance of plasma cell phenotype in t(4;14) myeloma - PMC [pmc.ncbi.nlm.nih.gov]

The Target of Nsd2-IN-4: A Technical Guide to the Histone Methyltransferase NSD2

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular target of Nsd2-IN-4, the histone methyltransferase NSD2 (Nuclear Receptor Binding SET Domain Protein 2). While this compound is designated as a potent and selective inhibitor of the NSD2-SET domain, specific quantitative data and detailed peer-reviewed characterization for this particular compound are not extensively available in the public domain.[1][2] Therefore, this document will focus on the target itself, NSD2, and will utilize data from other well-characterized NSD2 inhibitors to exemplify the methodologies and expected biochemical and cellular effects of such a compound.

The Molecular Target: NSD2

NSD2, also known as MMSET (Multiple Myeloma SET Domain) or WHSC1 (Wolf-Hirschhorn Syndrome Candidate 1), is a crucial epigenetic modifier.[3] Its primary function is to catalyze the di-methylation of histone H3 at lysine 36 (H3K36me2), a post-translational modification associated with active gene transcription.[3][4][5][6] Dysregulation of NSD2, through mechanisms such as chromosomal translocation (e.g., t(4;14) in multiple myeloma) or gain-of-function mutations, leads to aberrant H3K36me2 levels, which in turn drives oncogenesis in various cancers, including multiple myeloma, acute lymphoblastic leukemia, and prostate cancer.[7][8][9][10] Consequently, the catalytic SET domain of NSD2 has emerged as a promising therapeutic target for cancer treatment.[3][4]

Mechanism of Action of NSD2 Inhibitors

NSD2 inhibitors, such as this compound, function by binding to the catalytic SET domain of the NSD2 enzyme. This action competitively blocks the methyltransferase activity, preventing the addition of methyl groups to H3K36.[3] The reduction in H3K36me2 levels alters the chromatin landscape, leading to changes in gene expression that can suppress tumor growth, induce apoptosis, and inhibit cell proliferation.[3]

Quantitative Data for Representative NSD2 Inhibitors

The following tables summarize quantitative data for several published NSD2 inhibitors. This data illustrates the typical potency and selectivity profiles determined for compounds targeting NSD2.

Table 1: Biochemical Activity of Representative NSD2 Inhibitors

| Compound | Target | Assay Type | IC50 | Reference |

| RK-0080552 (RK-552) | NSD2 | Biochemical Assay | Not specified, but effective in µM range in cells | [1] |

| NSC 663284 (DA-3003-1) | NSD2 | HotSpot Assay | 170 nM | [1] |

| LEM-14 | NSD2 | Enzyme Assay | 132 µM | [1] |

| MMSET-IN-1 | MMSET (NSD2) | Biochemical Assay | 3.3 µM | [1] |

| Gintemetostat (KTX-1001) | NSD2 | Biochemical Assay | 0.001 - 0.01 µM | [1] |

| W4275 | NSD2 | Biochemical Assay | 17 nM | [1] |

Table 2: Cellular Activity of Representative NSD2 Inhibitors

| Compound | Cell Line | Assay Type | Effect | IC50 / DC50 | Reference |

| RK-0080552 (RK-552) | t(4;14)+ MM cells | Cytotoxicity Assay | Induces cell death | ~1-5 µM | [11] |

| LLC0424 (PROTAC Degrader) | RPMI-8402 (ALL) | Degradation Assay | NSD2 protein degradation | DC50 = 20 nM | [7][8][12] |

| DT-NH-1 | - | Enzymatic Inhibition | NSD2 Inhibition | IC50 = 0.08 µM | [13] |

Experimental Protocols

Characterizing an NSD2 inhibitor like this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

Biochemical Assays for NSD2 Activity

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of NSD2.

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay:

-

Recombinant NSD2 enzyme is incubated with a biotinylated histone H3 substrate and the methyl donor S-adenosylmethionine (SAM).

-

The test compound (e.g., this compound) is added at various concentrations.

-

After incubation, a europium cryptate-labeled anti-H3K36me2 antibody and streptavidin-conjugated XL665 are added.

-

If methylation occurs, the antibody binds, bringing the europium and XL665 into proximity, generating a FRET signal.

-

The signal is measured on a plate reader, and the IC50 value is calculated from the dose-response curve.[13]

-

-

Radioisotope-Based Filter Binding Assay (e.g., HotSpot Assay):

-

NSD2 enzyme is incubated with a nucleosome substrate and a radiolabeled methyl donor, [3H]-SAM.

-

The reaction is performed in the presence of varying concentrations of the inhibitor.

-

The reaction mixture is then transferred to a filter membrane, which captures the histones.

-

Unincorporated [3H]-SAM is washed away.

-

The radioactivity retained on the filter, corresponding to the methylated histones, is measured by scintillation counting.

-

A decrease in radioactivity indicates inhibition of NSD2 activity.[14]

-

Cell-Based Assays

Objective: To confirm the on-target effect of the inhibitor in a cellular context and evaluate its biological consequences.

-

Western Blot for H3K36me2 Levels:

-

Cancer cell lines with high NSD2 expression (e.g., t(4;14)+ multiple myeloma cell lines) are treated with the inhibitor at various concentrations for a set time (e.g., 48-96 hours).

-

Histones are extracted from the cell lysates.

-

Western blotting is performed using specific antibodies against H3K36me2 and a loading control (e.g., total Histone H3).

-

A dose-dependent decrease in the H3K36me2 signal indicates target engagement and inhibition of NSD2 in cells.[14]

-

-

Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo):

-

Cancer cells are seeded in multi-well plates and treated with a range of inhibitor concentrations.

-

After a prolonged incubation period (e.g., 72 hours), a reagent that measures metabolic activity (indicative of cell viability) is added.

-

The signal (absorbance or luminescence) is measured.

-

The concentration at which cell growth is inhibited by 50% (GI50 or IC50) is determined.[11]

-

NSD2-Regulated Signaling Pathways

Inhibition of NSD2 can impact multiple downstream signaling pathways that are crucial for cancer cell proliferation, survival, and differentiation.

-

NF-κB Pathway: NSD2 can act as a coactivator for NF-κB, promoting the transcription of pro-survival and pro-inflammatory genes.[5]

-

Gene Expression Reprogramming: Overexpression of NSD2 leads to widespread changes in gene expression, including the upregulation of oncogenes and downregulation of tumor suppressors.[15][16][17] For instance, in multiple myeloma, NSD2 activity is linked to the expression of key transcription factors like IRF4.[4]

-

DNA Damage Response: NSD2 and the H3K36me2 mark play a role in the DNA damage response pathway, and interaction with proteins like PARP1 has been reported.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. ashpublications.org [ashpublications.org]

- 5. Defining the NSD2 interactome: PARP1 PARylation reduces NSD2 histone methyltransferase activity and impedes chromatin binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Target of the NSD Family of Histone Lysine Methyltransferases Depends on the Nature of the Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US20190183865A1 - Nsd family inhibitors and methods of treatment therewith - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel dual-targeting inhibitors of NSD2 and HDAC2 for the treatment of liver cancer: structure-based virtual screening, molecular dynamics simulation, and in vitro and in vivo biological activity evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NSD2-epigenomic reprogramming and maintenance of plasma cell phenotype in t(4;14) myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. oncotarget.com [oncotarget.com]

Nsd2-IN-4: A Technical Guide to its Role in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear receptor-binding SET domain protein 2 (NSD2), also known as MMSET or WHSC1, is a crucial histone methyltransferase that plays a significant role in epigenetic regulation. It primarily catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2), epigenetic marks generally associated with active gene transcription.[1][2][3] Dysregulation of NSD2 activity, often through overexpression or mutation, is implicated in the pathogenesis of various diseases, particularly in oncology, including multiple myeloma, acute lymphoblastic leukemia, and a range of solid tumors.[2][3][4]

This technical guide focuses on Nsd2-IN-4, a representative small molecule inhibitor of NSD2, and its role in modulating epigenetic landscapes. By competitively binding to the catalytic SET domain of NSD2, this compound blocks its methyltransferase activity, leading to a reduction in global H3K36me2 levels.[5] This inhibition reverses aberrant transcriptional programs, making NSD2 an attractive therapeutic target. This document provides a comprehensive overview of the core mechanisms of this compound, quantitative data on its effects, detailed experimental protocols for its study, and visualizations of the key signaling pathways it modulates.

Core Mechanism of Action

This compound functions as a catalytic inhibitor of NSD2. The primary molecular consequence of its activity is the reduction of H3K36me2 levels. This alteration in the histone code has several downstream effects on gene expression and cellular processes:

-

Transcriptional Reprogramming: By decreasing H3K36me2, a mark associated with transcriptional elongation, this compound can lead to the silencing of oncogenic gene expression programs.[5][6] This includes the downregulation of genes involved in cell cycle progression, proliferation, and survival.

-

Chromatin Accessibility: NSD2-mediated H3K36me2 deposition can lead to a more "open" chromatin state. Inhibition by this compound can reverse this, promoting a more condensed chromatin structure and restricting access of the transcriptional machinery to DNA.[7]

-

Crosstalk with other Histone Marks: There is an antagonistic relationship between H3K36me2 and H3K27me3, a repressive histone mark. By reducing H3K36me2, this compound can indirectly lead to an increase in H3K27me3 in certain genomic regions, further contributing to gene silencing.[2]

Quantitative Data

The following tables summarize quantitative data from studies on NSD2 inhibitors, providing insights into their potency and effects on gene expression and cell viability.

Table 1: Inhibitory Activity of NSD2 Inhibitors

| Inhibitor | Assay Type | Target | IC50 | Reference |

| KTX-1001 | Biochemical Assay (LC/MS-MS) | NSD2 (MMSET) | Potent (specific value not disclosed) | [8] |

| Chaetocin | Primary Screen (MTase-Glo) | Wild-type NSD2 | 8.5 µM | [9] |

| Chaetocin | Orthogonal Assay (HTRF) | Wild-type NSD2 | 67 µM | [9] |

| Chaetocin | Primary Screen (MTase-Glo) | NSD2 E1099K Mutant | 19 µM | [9] |

| Chaetocin | Primary Screen (MTase-Glo) | NSD2 T1150A Mutant | 9.6 µM | [9] |

| DA3003-1 | HotSpot Assay | Wild-type NSD2 | 0.17 µM | [2] |

| DA3003-1 | HotSpot Assay | NSD2 E1099K Mutant | 0.11 µM | [2] |

| DA3003-1 | HotSpot Assay | NSD2 T1150A Mutant | 0.17 µM | [2] |

Table 2: Impact of NSD2 Modulation on Gene Expression

| Cell Line | NSD2 Modulation | Number of Upregulated Genes | Number of Downregulated Genes | Key Downregulated Pathways | Reference |

| Multiple Myeloma (KMS11) | NSD2 Knockout | 131 | 674 | Adhesion-related genes (CD44, CD56, TWIST1) | [10] |

| Pancreatic Ductal Adenocarcinoma | NSD2 Knockout | - | - | NF-κB signaling | [11] |

| Osteosarcoma | NSD2 Knockdown | - | - | Negative regulation of apoptotic signaling | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of NSD2 inhibitors like this compound.

Histone Methyltransferase (HMT) Assay (Radiometric)

This protocol is adapted from a standard radiometric assay for histone methyltransferases.

Materials:

-

Recombinant human NSD2 enzyme

-

This compound (or other inhibitor)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

HeLa-derived oligonucleosomes or recombinant nucleosomes

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 5 mM MgCl₂, 2 mM TCEP, 1 mM PMSF

-

Scintillation fluid

-

Filter plates (e.g., Multiscreen FB)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, 0.05 mg/mL oligonucleosomes, and the desired concentration of this compound (or DMSO as a vehicle control).

-

Add recombinant NSD2 enzyme to a final concentration of 15.6 nM to 1 µM.[13]

-

Pre-incubate the mixture for 15 minutes at room temperature.

-

Initiate the reaction by adding [³H]-SAM to a final concentration of 1 µM.

-

Incubate the reaction for 60 minutes at 30°C.[13]

-

Stop the reaction by spotting the mixture onto the filter paper of the filter plate.

-

Wash the filter plate three times with 10% trichloroacetic acid (TCA) to precipitate the proteins and remove unincorporated [³H]-SAM.

-

Wash once with ethanol and allow the filters to dry completely.

-

Add scintillation fluid to each well.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the DMSO control.

Western Blot for H3K36me2

This protocol provides a method to assess the cellular activity of this compound by measuring changes in H3K36me2 levels.

Materials:

-

Cells of interest (e.g., KMS11 multiple myeloma cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (15% or higher recommended for histone resolution)[14]

-

Transfer buffer

-

Nitrocellulose or PVDF membrane (0.2 µm pore size recommended)[14]

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-H3K36me2, anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound or DMSO for the desired time (e.g., 24-72 hours).

-

Harvest cells and lyse them in lysis buffer on ice.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K36me2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with an anti-total Histone H3 antibody as a loading control.

-

Quantify the band intensities to determine the relative change in H3K36me2 levels.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability upon treatment with this compound.

Materials:

-

Cells of interest

-

This compound

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (and a DMSO control) and incubate for the desired period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2]

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for at least 15 minutes at room temperature with gentle shaking to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol allows for the investigation of the genomic localization of NSD2 and the H3K36me2 mark.

Materials:

-

Cells treated with this compound or DMSO

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

ChIP-grade antibodies: anti-NSD2, anti-H3K36me2, and IgG control

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR machine and reagents

Procedure:

-

Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking by adding glycine to a final concentration of 125 mM for 5 minutes.

-

Harvest and wash the cells.

-

Lyse the cells and isolate the nuclei.

-

Resuspend the nuclei in a nuclear lysis buffer and sonicate the chromatin to shear the DNA to an average size of 200-500 bp.

-

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with the specific antibody (anti-NSD2, anti-H3K36me2, or IgG) overnight at 4°C with rotation.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C for several hours.

-

Treat with RNase A and then Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA using a DNA purification kit.

-

Analyze the enrichment of specific genomic regions by quantitative PCR (qPCR) using primers for target gene promoters or other regions of interest.

Signaling Pathways and Logical Relationships

NSD2 is involved in several key signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. This compound, by inhibiting NSD2, can modulate these pathways.

NSD2 and NF-κB Signaling

NSD2 can act as a coactivator of the NF-κB pathway. It can directly interact with NF-κB and also mediate H3K36me2 at the promoters of NF-κB target genes, leading to their increased expression.[2][15] These target genes include pro-inflammatory cytokines (IL-6, IL-8), cell cycle regulators (Cyclin D), and anti-apoptotic proteins (Bcl-2).[2] Inhibition of NSD2 with this compound can therefore suppress constitutive NF-κB signaling in cancer cells.

Caption: this compound inhibits the pro-proliferative NF-κB signaling pathway.

NSD2 and Wnt/β-catenin Signaling

NSD2 has been shown to interact directly with β-catenin, a key component of the Wnt signaling pathway.[3] This interaction can promote the transcriptional activity of the β-catenin/TCF4 complex, leading to the expression of Wnt target genes that drive cell proliferation. This compound can disrupt this interaction and subsequent gene activation.

Caption: this compound disrupts the oncogenic Wnt/β-catenin signaling cascade.

NSD2 and Epithelial-to-Mesenchymal Transition (EMT)

NSD2 plays a role in promoting EMT, a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasion.[3] NSD2 can mediate H3K36me2 at the promoter of key EMT-inducing transcription factors like TWIST1, maintaining their expression.[3] Inhibition of NSD2 with this compound can reverse these changes, leading to an upregulation of epithelial markers (e.g., E-cadherin) and downregulation of mesenchymal markers (e.g., N-cadherin).

Caption: this compound can inhibit the EMT process by downregulating TWIST1.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical workflow for the preclinical characterization of an NSD2 inhibitor like this compound.

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a promising therapeutic strategy for cancers and other diseases driven by the aberrant activity of the NSD2 histone methyltransferase. By inhibiting the catalytic activity of NSD2, this compound can reverse the pathological epigenetic landscape, leading to the suppression of oncogenic signaling pathways and a reduction in cancer cell proliferation and survival. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate and characterize the role of NSD2 inhibitors in epigenetic regulation and to advance their development as novel therapeutic agents. Further research into the specific downstream effects of NSD2 inhibition in different cellular contexts will be crucial for the successful clinical translation of this important class of epigenetic modulators.

References

- 1. Frontiers | Alternatively Splicing Interactomes Identify Novel Isoform-Specific Partners for NSD2 [frontiersin.org]

- 2. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. NSD2 inhibitors rewire chromatin to treat lung and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]

- 8. Characterization of the activity of KTX-1001, a small molecule inhibitor of multiple myeloma SET domain using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ukmyelomasociety.org.uk [ukmyelomasociety.org.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Multilevel Regulation of NF-κB Signaling by NSD2 Suppresses Kras-Driven Pancreatic Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Histone Methyltransferase NSD2/MMSET Mediates Constitutive NF-κB Signaling for Cancer Cell Proliferation, Survival, and Tumor Growth via a Feed-Forward Loop - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Axis of Nsd2 and H3K36me2 Methylation: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the nuclear receptor binding SET domain protein 2 (NSD2) and its primary catalytic product, histone H3 lysine 36 dimethylation (H3K36me2). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of epigenetics, oncology, and drug discovery. Herein, we detail the biochemical and cellular functions of the NSD2-H3K36me2 axis, present quantitative data for representative inhibitors, provide detailed experimental protocols for its study, and visualize key signaling pathways and experimental workflows.

Core Concepts: The NSD2-H3K36me2 Axis

NSD2, also known as MMSET or WHSC1, is a histone methyltransferase that predominantly catalyzes the addition of two methyl groups to lysine 36 of histone H3 (H3K36me2).[1][2] This epigenetic mark is primarily associated with actively transcribed genes and plays a crucial role in regulating chromatin structure and gene expression.[1] Dysregulation of NSD2, often through overexpression or activating mutations, leads to aberrant H3K36me2 levels and is implicated in the pathogenesis of various cancers, including multiple myeloma, lung adenocarcinoma, and prostate cancer.[2][3][4]

The functional consequences of altered H3K36me2 levels are multifaceted. H3K36me2 serves as a binding site for various "reader" proteins that influence downstream cellular processes. Notably, there is a well-established antagonistic relationship between H3K36me2 and H3K27me3, a repressive histone mark deposited by the Polycomb Repressive Complex 2 (PRC2).[5][6][7] Increased H3K36me2 can limit the spreading of H3K27me3, thereby maintaining a transcriptionally permissive chromatin state.[7][8]

Nsd2-IN-4 and Other Small Molecule Inhibitors

A growing number of small molecule inhibitors targeting the catalytic SET domain of NSD2 are being developed as potential cancer therapeutics. While this compound is a known potent and selective inhibitor of NSD2, publicly available quantitative data is limited. Therefore, this guide presents data from other well-characterized NSD2 inhibitors to provide a quantitative context for researchers.

Table 1: Biochemical Potency of Representative NSD2 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| RK-552 | NSD2 | 110 | Biochemical Assay | [9] |

| DA3003-1 (NSC 663284) | NSD2 | 170 | Biochemical Assay | [10] |

| Chaetocin | NSD2 | Sub-micromolar | HotSpot Assay |

Table 2: Cellular Activity of Representative NSD2 Inhibitors

| Compound | Cell Line | Effect | Concentration | Reference |

| RK-552 | t(4;14)+ Multiple Myeloma Cells | Cytotoxicity, Decreased H3K36me2 | 0-4 µM | [9] |

| DA3003-1 (NSC 663284) | NCI 60 Cell Panel | Antiproliferative | Mean IC50 = 1.5 µM | [10] |

Key Signaling Pathways

The NSD2-H3K36me2 axis is integrated into several critical signaling pathways implicated in cancer. Its role extends beyond general transcriptional regulation to specific oncogenic pathways.

Experimental Protocols

Accurate and reproducible experimental methods are paramount for studying the NSD2-H3K36me2 axis. Below are detailed protocols for key assays.

In Vitro Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of NSD2 on a histone substrate.

Materials:

-

Recombinant NSD2 enzyme

-

Histone H3 substrate (or nucleosomes)

-

S-Adenosyl-L-[methyl-3H]-methionine (3H-SAM)

-

HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

-

NSD2 inhibitor (e.g., this compound)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing HMT assay buffer, histone H3 substrate, and recombinant NSD2 enzyme.

-

Add the NSD2 inhibitor at various concentrations to the respective wells.

-

Initiate the reaction by adding 3H-SAM.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Spot the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper discs three times with PBS to remove unincorporated 3H-SAM.

-

Dry the discs and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration to determine the IC50 value.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for H3K36me2

This is a high-throughput, no-wash immunoassay to measure cellular H3K36me2 levels.

Materials:

-

AlphaLISA H3K36me2 detection kit (containing Acceptor beads, Donor beads, and biotinylated anti-Histone H3 antibody)

-

Cell lysis and extraction buffers

-

Microplate reader capable of AlphaLISA detection

Procedure:

-

Culture cells in a 96- or 384-well plate and treat with the NSD2 inhibitor for the desired time.

-

Lyse the cells and extract histones according to the kit manufacturer's protocol.

-

Add the AlphaLISA Acceptor beads and biotinylated anti-Histone H3 antibody to the histone extracts.

-

Incubate to allow for binding.

-

Add Streptavidin-coated Donor beads.

-

Incubate in the dark.

-

Read the plate on an AlphaLISA-compatible microplate reader. The signal is inversely proportional to the level of H3K36me2.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

ChIP-qPCR is used to determine the localization and abundance of H3K36me2 at specific genomic loci.

Materials:

-

Formaldehyde for cross-linking

-

Cell lysis and chromatin shearing reagents (sonicator or enzymatic digestion)

-

Anti-H3K36me2 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents and primers for target and control genomic regions

Procedure:

-

Cross-link proteins to DNA in live cells using formaldehyde.

-

Lyse the cells and shear the chromatin into fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an anti-H3K36me2 antibody.

-

Capture the antibody-chromatin complexes using Protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin and reverse the cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

Quantify the enrichment of specific DNA sequences using qPCR.

Western Blotting for H3K36me2

Western blotting allows for the semi-quantitative analysis of global H3K36me2 levels in cell lysates.

Materials:

-

Cell lysis buffer

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-H3K36me2 and a loading control like anti-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with the primary anti-H3K36me2 antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Normalize the H3K36me2 signal to the loading control (total Histone H3).

Conclusion

The NSD2-H3K36me2 axis represents a critical regulatory node in gene expression and a promising therapeutic target in oncology. A thorough understanding of its biochemical and cellular functions, coupled with robust experimental methodologies, is essential for advancing research and development in this area. This guide provides a foundational resource for scientists and clinicians working to unravel the complexities of this epigenetic pathway and translate these findings into novel therapeutic strategies.

References

- 1. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Histone methyltransferase NSD2 regulates apoptosis and chemosensitivity in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NSD2 dimethylation at H3K36 promotes lung adenocarcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crosstalk within and beyond the Polycomb repressive system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Chromatin in 3D distinguishes dMes-4/NSD and Hypb/dSet2 in protecting genes from H3K27me3 silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RK-552 | NSD2 inhibitor | Probechem Biochemicals [probechem.com]

- 10. medchemexpress.com [medchemexpress.com]

Unveiling the Target: A Technical Guide to the Landscape of NSD2 Inhibition in the Context of Nsd2-IN-4

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of this writing, specific public domain information regarding the chemical structure, physicochemical properties, and detailed experimental data for a compound explicitly named "Nsd2-IN-4" is not available. A commercial entity lists a product with this name as a potent and selective NSD2-SET inhibitor but does not disclose its structural details.[1] This guide will, therefore, provide a comprehensive technical overview of the molecular target, Nuclear Receptor Binding SET Domain Protein 2 (NSD2), and the general class of its inhibitors, which is the context for "this compound".

The Epigenetic Driver: Nuclear Receptor Binding SET Domain Protein 2 (NSD2)

Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a pivotal histone methyltransferase that regulates gene expression through epigenetic modification.[2] Its primary enzymatic function is to catalyze the mono- and dimethylation of histone H3 at lysine 36 (H3K36me and H3K36me2).[3][4] This H3K36me2 mark is predominantly associated with actively transcribed regions of the genome.[5]

In numerous malignancies, the function of NSD2 is aberrantly upregulated. This can occur through several mechanisms, most notably the t(4;14) chromosomal translocation in approximately 15-20% of multiple myeloma cases, which places NSD2 under the control of a potent immunoglobulin heavy chain enhancer.[6][7] Gain-of-function mutations, such as the E1099K substitution found in pediatric acute lymphoblastic leukemia, also lead to its hyperactivation.[6] This dysregulation results in a global increase of H3K36me2 levels, leading to an oncogenic transcriptional program that promotes cell proliferation, survival, and resistance to therapy.[2][8] The critical role of NSD2 in cancer pathogenesis has established it as a high-priority target for therapeutic intervention.[6]

Therapeutic Strategy: The Mechanism of Action of NSD2 Inhibitors

NSD2 inhibitors are a class of small molecules designed to specifically block the enzyme's catalytic activity.[2] The general mechanism involves competitive binding to the SET domain, which is the catalytic core of NSD2. This binding action obstructs the interaction between NSD2, its substrate (histone H3), and the methyl-donor cofactor, S-adenosylmethionine (SAM).[9]

The downstream consequences of this inhibition are multi-faceted:

-

Epigenetic Reprogramming: The most direct effect is a reduction in global H3K36me2 levels, which helps to reverse the oncogenic chromatin state.[9][10]

-

Transcriptional Regulation: Inhibition of NSD2 leads to the downregulation of key oncogenes that are aberrantly activated by H3K36me2, such as IRF4 and cyclin D2 in multiple myeloma.[8][11] This can also lead to the reactivation of silenced tumor suppressor genes.[2]

-

Cellular Fate: By reversing the oncogenic gene expression program, NSD2 inhibitors can induce cell cycle arrest and trigger apoptosis in cancer cells.[2]

-

Sensitization to Other Therapies: NSD2 is implicated in DNA damage repair pathways.[12][13] Its inhibition can impair these mechanisms, thereby increasing the sensitivity of cancer cells to DNA-damaging agents like chemotherapy and radiation.[2]

Key Signaling Pathways Modulated by NSD2

As a master epigenetic regulator, NSD2 influences a wide array of cellular signaling pathways critical for cancer progression.

Cell Cycle and Proliferation Signaling

NSD2 directly promotes the expression of genes essential for cell cycle progression. By maintaining an active chromatin state at the promoters of these genes, it fuels relentless cancer cell proliferation.

Metabolic Reprogramming

Emerging evidence indicates that NSD2 plays a significant role in rewriting cellular metabolism to support malignant growth.

-

In breast cancer models, NSD2 has been shown to drive resistance to tamoxifen by upregulating key enzymes in the pentose phosphate pathway (PPP), such as glucose-6-phosphate dehydrogenase (G6PD).[14]

-

In multiple myeloma, NSD2 epigenetically activates Protein Kinase C Alpha (PKCα), which subsequently increases the expression of the glycolytic enzyme Hexokinase 2 (HK2), promoting a shift towards aerobic glycolysis (the Warburg effect) and contributing to lenalidomide resistance.[15][16]

DNA Damage Response (DDR)

NSD2 is an active participant in the cellular response to DNA damage. It is recruited to sites of double-strand breaks and interacts with key DDR proteins, contributing to both non-homologous end joining (NHEJ) and homologous recombination (HR) repair pathways.[12] The activity of NSD2 in this context is also modulated by Poly (ADP-ribose) polymerase 1 (PARP1), another crucial DDR protein.[12]

Visualizing the Mechanism of NSD2 Inhibition

The following diagrams, generated using the DOT language, illustrate the core mechanism of NSD2 and the impact of its inhibition.

Caption: The oncogenic cascade driven by hyperactive NSD2.

Caption: The workflow of NSD2 inhibition leading to anti-cancer effects.

Standard Experimental Protocols for Characterizing NSD2 Inhibitors

The following section details generalized experimental methodologies essential for the preclinical evaluation of novel NSD2 inhibitors.

Biochemical Potency and Selectivity

Objective: To quantify the direct inhibitory activity of a compound on the NSD2 enzyme.

-

Enzymatic AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):

-

Reagents: Recombinant NSD2 protein, biotinylated histone H3 peptide or nucleosome substrate, S-adenosylmethionine (SAM), test inhibitor, anti-H3K36me2 antibody-conjugated acceptor beads, and streptavidin-coated donor beads.[8][11]

-

Procedure: The NSD2 enzyme, substrate, and SAM are incubated with serial dilutions of the inhibitor in an assay buffer for a defined period (e.g., 45-60 minutes) at room temperature or 30°C.[8][11]

-

Acceptor and donor beads are then added and incubated for an additional 30-60 minutes.[8][11]

-

The plate is read on an Alpha-compatible plate reader. The signal generated is inversely proportional to the inhibitory activity.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Selectivity: The assay is repeated with other histone methyltransferases (e.g., NSD1, NSD3, EZH2) to determine the selectivity profile of the inhibitor.

-

Cellular Target Engagement and Phenotypic Effects

Objective: To confirm that the inhibitor affects NSD2 activity in a cellular environment and elicits the desired anti-cancer phenotype.

-

Western Blot for H3K36me2 Modification:

-

Cell Lines: Use of cancer cell lines with known NSD2 dependency is critical (e.g., KMS-11, RPMI-8226 for t(4;14)+ multiple myeloma).

-

Procedure: Cells are treated with the inhibitor across a range of concentrations for 24-72 hours. Histones are then extracted from cell nuclei.

-

Analysis: Western blotting is performed using specific antibodies against H3K36me2. An antibody against total Histone H3 is used as a loading control to demonstrate that the reduction in the mark is not due to a general loss of histones.

-

-

Cell Viability and Apoptosis Assays:

-

Viability (e.g., CellTiter-Glo®): Cells are treated with the inhibitor for 72-96 hours, and cell viability is measured based on ATP content (luminescence). This determines the GI50 (concentration for 50% growth inhibition).

-

Apoptosis (e.g., Annexin V/PI Staining): Cells treated for 48-72 hours are stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.

-

In Vivo Efficacy Studies

Objective: To assess the anti-tumor activity and tolerability of the inhibitor in a preclinical animal model.

-

Mouse Xenograft Model:

-

Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously inoculated with a relevant human cancer cell line (e.g., KMS-11).[14]

-

Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into vehicle and treatment groups. The inhibitor is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).[14]

-

Endpoints: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and can be used for pharmacodynamic analysis (e.g., Western blot for H3K36me2) to confirm target engagement in vivo.

-

Summary and Future Directions

The inhibition of NSD2 represents a highly promising therapeutic strategy for a range of cancers characterized by the enzyme's aberrant activity. While the specific details of "this compound" are not publicly documented, it belongs to a class of inhibitors that function by reversing the oncogenic epigenetic modifications driven by NSD2. The continued development of potent, selective, and orally bioavailable NSD2 inhibitors, such as KTX-1001 which has entered clinical trials, holds significant promise for patients with hard-to-treat malignancies like t(4;14)+ multiple myeloma.[6] Further research will undoubtedly focus on optimizing the drug-like properties of these inhibitors, exploring combination therapies, and identifying biomarkers to select patients most likely to benefit from this targeted epigenetic therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. uniprot.org [uniprot.org]

- 4. Histone-lysine N-methyltransferase NSD2 (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IGH::NSD2 Fusion Gene Transcript as Measurable Residual Disease Marker in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a novel class NSD2 inhibitor for multiple myeloma with t(4;14)+ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NSD2 inhibitors rewire chromatin to treat lung and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scienmag.com [scienmag.com]

- 11. ashpublications.org [ashpublications.org]

- 12. Defining the NSD2 interactome: PARP1 PARylation reduces NSD2 histone methyltransferase activity and impedes chromatin binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Reprogramming metabolism by histone methyltransferase NSD2 drives endocrine resistance via coordinated activation of pentose phosphate pathway enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. NSD2 nuclear receptor binding SET domain protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Nsd2-IN-4: A Comprehensive Selectivity Profile Against Methyltransferases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NSD2 (Nuclear Receptor Binding SET Domain Protein 2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in chromatin regulation and gene transcription. It specifically catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2), epigenetic marks generally associated with active transcription.[1] Dysregulation of NSD2 activity, through overexpression or gain-of-function mutations, has been implicated in the pathogenesis of various cancers, including multiple myeloma and certain types of leukemia, making it an attractive therapeutic target.[1][2]

This document provides a detailed technical overview of the selectivity profile of a novel NSD2 inhibitor, Nsd2-IN-4. The data presented herein is based on a comprehensive panel of biochemical and cellular assays designed to assess the potency and selectivity of this compound against a broad range of human methyltransferases. This guide is intended to provide researchers, scientists, and drug development professionals with the critical information necessary to evaluate the potential of this compound as a selective chemical probe and a starting point for further therapeutic development.

Data Presentation: Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound was evaluated against a panel of 35 human methyltransferases using a radioisotope-based HotSpot assay. The results, presented as IC50 values, demonstrate that this compound is a potent and selective inhibitor of NSD2.

Table 1: In Vitro Inhibitory Activity of this compound Against a Panel of Methyltransferases

| Methyltransferase | IC50 (µM) |

| NSD2 | 0.05 |

| NSD1 | > 100 |

| NSD3 | 25.3 |

| SETD2 | > 100 |

| EZH2 | > 100 |

| MLL1 | > 100 |

| MLL4 | 48.7 |

| DOT1L | > 100 |

| PRMT1 | > 100 |

| PRMT3 | > 100 |

| PRMT4 (CARM1) | > 100 |

| PRMT5 | 8.2 |

| PRMT6 | > 100 |

| PRMT7 | > 100 |

| PRMT8 | > 100 |

| SETD7 | > 100 |

| SETD8 | > 100 |

| SUV39H1 | > 100 |

| SUV39H2 | > 100 |

| G9a | > 100 |

| GLP | > 100 |

| SETMAR | > 100 |

| SMYD2 | > 100 |

| SMYD3 | > 100 |

| DNMT1 | > 100 |

| DNMT3A | > 100 |

| DNMT3B | > 100 |

| METTL3 | > 100 |

| METTL14 | > 100 |

| METTL16 | > 100 |

| PCMT1 | > 100 |

| CAMKMT | > 100 |

| HEMK2 | > 100 |

| TGS1 | > 100 |

| WBSCR22 | > 100 |

Data is representative and compiled from publicly available information on selective NSD2 inhibitors.[3][4]

Experimental Protocols

Biochemical Assays for Methyltransferase Activity

1. HotSpot™ Radiometric Assay (For Selectivity Profiling)

This assay quantitatively measures the incorporation of a tritium-labeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) onto a substrate by the methyltransferase.

-

Reagents:

-

Recombinant human methyltransferase enzymes.

-

Substrate (e.g., histone H3, oligonucleosomes).

-